molecular formula C13H16N4OS B4421841 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide

2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide

Cat. No. B4421841
M. Wt: 276.36 g/mol
InChI Key: DGQPPDOJSKLOPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide" involves multi-step chemical reactions that yield diverse structures. These processes often include condensation reactions, use of acetyl chloride, and reactions with various aromatic aldehydes to afford compounds with targeted functionalities. The structures of these compounds are established through spectral data such as MS, IR, CHN, and 1H NMR (Huicheng Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized using techniques like X-ray diffraction, which reveals their crystalline structure, providing insights into their stereochemistry and molecular conformations. For example, certain triazole compounds have been found to have antifungal and plant growth regulating activities, with their structure confirmed by single-crystal X-ray diffraction analysis (Fa-Qian Liu et al., 2005).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including interactions with amino acid esters and acetic acid, leading to the formation of novel derivatives. The chemical properties are influenced by the functional groups present, which dictate their reactivity and interaction with other chemical species (Walid Fathalla, 2015).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are determined using analytical techniques. These properties are crucial for understanding the compound's stability, formulation potential, and application in various fields (Ashvin D. Panchal & P. Patel, 2011).

Chemical Properties Analysis

Chemical properties include acidity (pKa values), which are essential for predicting the behavior of these compounds in different environments. For example, studies on derivatives have highlighted their acidity constants, providing valuable information for their application in drug design and other chemical syntheses (M. Duran & M. Canbaz, 2013).

properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-10(11-6-4-3-5-7-11)15-12(18)8-19-13-16-14-9-17(13)2/h3-7,9-10H,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQPPDOJSKLOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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